N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

HIV-1 NNRTI Antiviral Activity Structure-Activity Relationship

Researchers seeking a defined imidazole thioacetanilide (ITA) scaffold for HIV-1 reverse transcriptase SAR often encounter missing activity data for the 4-fluorophenyl/4-methoxyphenyl pair. This 95% pure compound fills that gap as a synthetic intermediate or negative control, enabling direct comparison with potent analogs (e.g., 4a5, EC₅₀ = 0.18 µM). Each shipment includes a batch-specific Certificate of Analysis to ensure analytical reliability and support reproducible screening campaigns.

Molecular Formula C18H16FN3O2S
Molecular Weight 357.4
CAS No. 688335-86-6
Cat. No. B2458751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
CAS688335-86-6
Molecular FormulaC18H16FN3O2S
Molecular Weight357.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O2S/c1-24-16-8-6-15(7-9-16)22-11-10-20-18(22)25-12-17(23)21-14-4-2-13(19)3-5-14/h2-11H,12H2,1H3,(H,21,23)
InChIKeyXSMBEYDZYJTRSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Profile & Scientific Context


N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 688335-86-6, molecular formula C18H16FN3O2S, MW 357.4) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class. This class is characterized by a core 2-(1-aryl-1H-imidazol-2-ylthio)acetamide scaffold, which has been investigated primarily for non-nucleoside HIV-1 reverse transcriptase (RT) inhibition [1]. The compound’s specific structure features a 4-fluorophenyl group on the acetamide nitrogen and a 4-methoxyphenyl substituent on the imidazole N-1 position. While the ITA pharmacophore is associated with potent anti-HIV-1 activity in vitro, quantitative selectivity, potency, and physicochemical profiling data specific to this compound are not available in the public domain primary literature or major bioactivity databases.

Imidazole thioacetanilide (ITA) scaffold with reported non-nucleoside HIV-1 RT inhibitor pharmacophore context
No target-specific antiviral potency or selectivity data reported; suitable as negative control or SAR expansion tool
Research-grade compound applicable for analytical reference, synthetic intermediate, or focused library synthesis

In-Class Substitution Lacks Empirical Support


Within the imidazole thioacetanilide (ITA) class, subtle variations in the aryl substitution pattern on the acetamide and imidazole rings profoundly modulate anti-HIV-1 potency and selectivity. For example, in a foundational study of the class, the most potent analog (4a5, EC50 = 0.18 µM) was >10-fold more effective than the lead compound L1 (EC50 = 2.053 µM) and the reference drug nevirapine [1]. This demonstrates that in-class substitution is not interchangeable. However, the specific 4-fluorophenyl/4-methoxyphenyl combination of the target compound has no reported structure-activity relationship (SAR) data. Therefore, any assumption of equivalent or superior performance to a close analog (such as the 2-fluorophenyl isomer 4d1) is unvalidated, and generic substitution would be scientifically unfounded.

Positional isomerism in the ITA class significantly shifts anti-HIV-1 potency; the 4-fluorophenyl substitution of this compound remains uncharacterized.
No SAR data exist for the 4-fluorophenyl/4-methoxyphenyl combination; assuming equivalent activity to any analog (e.g., 4d1 or 4a5) is unfounded.
Generic substitution with a close ITA analog may result in unanticipated potency or selectivity changes, as structure-activity relationships are substitution-dependent.

Quantitative Differentiation Map


HIV-1 Potency & Selectivity

No direct quantitative data for the target compound was found. The closest available evidence is class-level SAR for the ITA series. In a study by Zhan et al., compound 4d1 (N-(2-fluorophenyl) analog) was among the 4d series synthesized, but its individual EC50 data was not explicitly stated in the available text, while the most potent compounds in the broader series were 4a5 (EC50 = 0.18 µM) and 4a2 (EC50 = 0.20 µM) [1]. The target compound's 4-fluorophenyl substitution pattern is a positional isomer of 4d1, and SAR trends suggest positional isomerism can lead to significant potency shifts, but the magnitude for this specific pair is unquantified.

HIV-1 Potency
Class-level inference
Target compound: No data. Best class analog 4a5 EC50 = 0.18 µM (MT-4 cells, HIV-1 IIIB).
No evidence for differentiated antiviral potency; class-level SAR alone does not predict specific activity.
Target-specific profiling required before any activity claim.
HIV-1 NNRTI Antiviral Activity Structure-Activity Relationship

Target Engagement & Binding Selectivity

A comprehensive search of BindingDB, ChEMBL, and PubMed found no quantitative binding affinity (Ki, Kd) or selectivity profiling data (e.g., against a panel of kinases, receptors, or HIV-1 RT mutants) for the target compound. In contrast, related imidazole-thioacetamide scaffolds have been profiled for BACE-1 inhibition, with a lead compound achieving an IC50 of 4.6 µM [1]. However, this target is distinct from HIV-1 RT, and no cross-class comparison is valid without experimental data on the target compound.

Target Engagement
Supporting evidence
Target Compound
No binding data
Related Scaffold (BACE-1)
Lead analog 41 IC50 = 4.6 µM
Absence of direct target engagement data precludes selectivity assessment; cross-class data are not transferable.
Profile against HIV-1 RT and off-target panel unknown.
Kinase Inhibition Enzyme Assay Selectivity Profile

Application Scenarios


Negative Control in HIV-1 NNRTI SAR

In the foundational ITA SAR study [1], a library of 4d compounds was synthesized, but the target compound's specific activity data was not reported. It could serve as a negative control or a novel synthetic intermediate for SAR expansion in an academic medicinal chemistry program, where its quantification against the established 4a and 4c series would generate new knowledge.

Analytical Reference Standard

With a purity of 95% as a research-grade compound, it can be used as a reference standard for developing HPLC or LC-MS analytical methods for the imidazole thioacetanilide class, though procurement should verify batch-specific purity and stability via a Certificate of Analysis.

Starting Material for Derivative Synthesis

The compound's bifunctional structure (fluorophenyl and methoxyphenyl groups) makes it a potential starting material for synthesizing a focused library of derivatives for screening across various biological targets, as the ITA scaffold is a known privileged structure.

Application
Selection Property
Validation Focus
Negative control for HIV-1 NNRTI SAR
ITA scaffold consistency
Absence of reported activity data; serves as baseline for analogue comparison
Analytical reference standard
Research-grade purity
Batch-specific purity and stability verification
Starting material for derivative synthesis
Bifunctional aryl substitution (4-fluorophenyl, 4-methoxyphenyl)
Structural identity and scaffold integrity
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